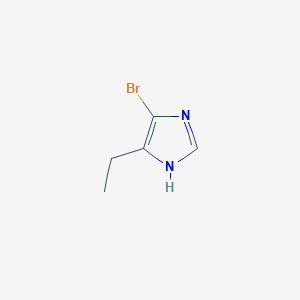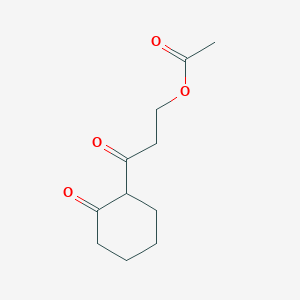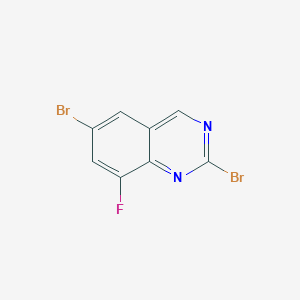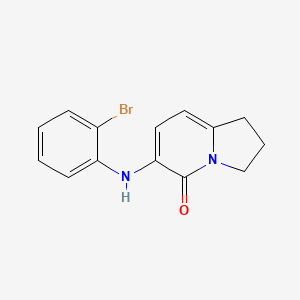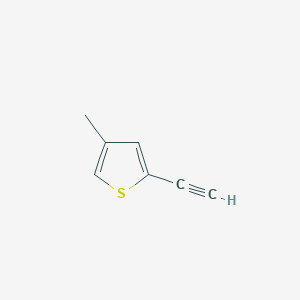
2-Ethynyl-4-methylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-4-methylthiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom. The presence of an ethynyl group at the second position and a methyl group at the fourth position makes this compound unique.
Métodos De Preparación
The synthesis of 2-Ethynyl-4-methylthiophene can be achieved through several synthetic routes. One common method involves the reaction of 4-methylthiophene with acetylene in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the ethynyl group. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
2-Ethynyl-4-methylthiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 2-ethyl-4-methylthiophene.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, with common reagents including halogens and nitrating agents.
Aplicaciones Científicas De Investigación
2-Ethynyl-4-methylthiophene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studies have shown its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to inhibit certain kinases involved in cancer cell proliferation.
Industry: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its favorable electronic properties
Mecanismo De Acción
The mechanism of action of 2-Ethynyl-4-methylthiophene involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the integrity of microbial cell membranes. In cancer research, it has been found to inhibit kinase enzymes, thereby preventing the phosphorylation of proteins essential for cancer cell growth and survival .
Comparación Con Compuestos Similares
2-Ethynyl-4-methylthiophene can be compared with other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
2-Ethyl-4-methylthiophene: Similar in structure but lacks the ethynyl group, leading to different chemical properties and applications
The uniqueness of this compound lies in its ethynyl group, which imparts distinct electronic properties, making it suitable for specialized applications in organic electronics and medicinal chemistry.
Propiedades
Fórmula molecular |
C7H6S |
|---|---|
Peso molecular |
122.19 g/mol |
Nombre IUPAC |
2-ethynyl-4-methylthiophene |
InChI |
InChI=1S/C7H6S/c1-3-7-4-6(2)5-8-7/h1,4-5H,2H3 |
Clave InChI |
AFPWJHWTABZUOB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=C1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


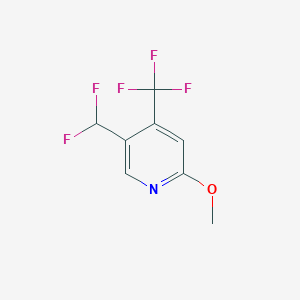
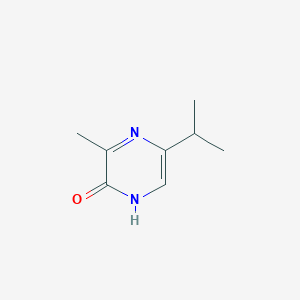

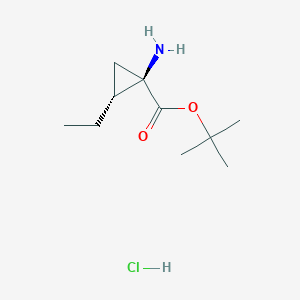
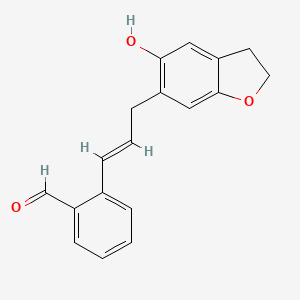
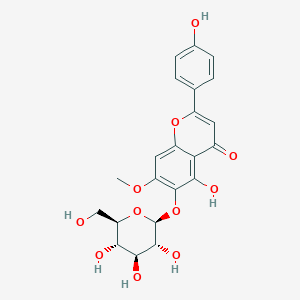
![6-Chloro-2-methylbenzo[b]thiophen-3-ol](/img/structure/B13118613.png)
